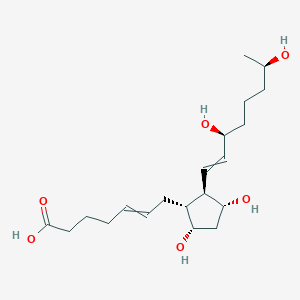

19(R)-Hydroxy prostaglandin F2alpha

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64625-53-2 |

|---|---|

Molecular Formula |

C20H34O6 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R,5S)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/t14-,15+,16-,17-,18+,19-/m1/s1 |

InChI Key |

UBWZMPMLSDJDSU-MJJLTSLDSA-N |

SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |

Isomeric SMILES |

C[C@H](CCC[C@@H](C=C[C@H]1[C@@H](C[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O)O)O |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |

Synonyms |

19(R)-hydroxy PGF2α |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of 19 R Hydroxy Prostaglandin F2alpha Formation

19(R)-Hydroxy prostaglandin (B15479496) F2alpha (19(R)-OH PGF2α) is recognized as a significant metabolite of prostaglandin F2alpha (PGF2α), notably found in human seminal fluid. caymanchem.commedchemexpress.com Its biosynthesis is primarily characterized by a specific hydroxylation reaction at the 19th carbon position of the PGF2α molecule. This process is an example of ω-1 hydroxylation, where the hydroxyl group is added to the carbon atom adjacent to the terminal methyl group of the omega side chain.

The enzymatic machinery responsible for this transformation belongs to the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are critical in the metabolism of a wide array of endogenous compounds, including fatty acids and prostaglandins (B1171923). jst.go.jp Research into the biosynthesis of related 19-hydroxy prostaglandins, particularly 19-hydroxy prostaglandin E1 (19-OH PGE1) and 19-hydroxy prostaglandin E2 (19-OH PGE2), which are also major components of human semen, has identified a specific enzyme, CYP4F8, as the key catalyst. diva-portal.orgreactome.org

CYP4F8, found in human seminal vesicles, demonstrates a prominent ability to hydroxylate prostaglandin endoperoxides, PGH1 and PGH2, at the C-19 position. diva-portal.orgreactome.org This reaction is the initial and rate-limiting step in the formation of 19-hydroxylated prostaglandins. The resulting 19-hydroxy-PGH2 can then be converted by other specific synthases into the corresponding 19-hydroxy prostaglandins. While direct catalysis on PGF2α is a plausible pathway, the hydroxylation of the common precursor PGH2 represents a primary route for the formation of the 19-hydroxy prostaglandin family. diva-portal.org The CYP4F subfamily, in general, is known to catalyze the hydroxylation of multiple prostaglandins, including PGF2. nih.gov

| Enzyme Superfamily | Specific Enzyme | Substrate(s) | Reaction Type | Product | Significance |

|---|---|---|---|---|---|

| Cytochrome P450 | CYP4F8 | PGH1, PGH2 | 19(R)-Hydroxylation (ω-1 Hydroxylation) | 19(R)-OH-PGH1, 19(R)-OH-PGH2 | Key initial step in the biosynthesis of 19-hydroxy prostaglandins in human seminal vesicles. diva-portal.orgreactome.org |

| Cytochrome P450 | CYP4F Subfamily | PGE1, PGE2, PGF2, PGD2, PGA1, PGA2 | Hydroxylation | Hydroxylated Prostaglandins | Broadly involved in the metabolism and hydroxylation of various prostaglandins. nih.gov |

Metabolic Fate and Degradation Pathways of 19 R Hydroxy Prostaglandin F2alpha

Primary Metabolic Transformations of Prostaglandin (B15479496) F2alpha

The initial and rate-limiting steps in the inactivation of PGF2α, which are also presumed to be the primary pathways for 19(R)-Hydroxy PGF2α, occur predominantly in the lungs, liver, and kidneys. researchgate.net These transformations are catalyzed by specific enzymes that modify the structure of the prostaglandin, rendering it inactive.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Pathway

The most critical step in the biological inactivation of PGF2α is the oxidation of the hydroxyl group at the C-15 position. plos.orgnih.gov This reaction is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). uniprot.orgphysiology.org The product of this reaction is 15-keto-PGF2α, which is biologically inactive. plos.org

Following this initial oxidation, the double bond at C-13 is reduced by 15-oxo-prostaglandin Δ13-reductase, leading to the formation of 13,14-dihydro-15-keto-PGF2α. plos.orgmdpi.com This metabolite is a major circulating form of PGF2α metabolite. researchgate.net It is proposed that 19(R)-Hydroxy PGF2α undergoes a similar two-step inactivation process, yielding 19(R)-hydroxy-13,14-dihydro-15-keto-PGF2α.

| Enzyme | Action | Substrate (Presumed for 19(R)-Hydroxy PGF2α) | Product (Presumed for 19(R)-Hydroxy PGF2α) |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidation of the 15-hydroxyl group | 19(R)-Hydroxy prostaglandin F2α | 19(R)-Hydroxy-15-keto-prostaglandin F2α |

| 15-oxo-prostaglandin Δ13-reductase | Reduction of the C13-14 double bond | 19(R)-Hydroxy-15-keto-prostaglandin F2α | 19(R)-Hydroxy-13,14-dihydro-15-keto-prostaglandin F2α |

Omega-Oxidation Pathways (e.g., 20-hydroxylation)

Omega (ω)-oxidation is another significant pathway in prostaglandin metabolism, involving hydroxylation at the terminal (ω) or penultimate (ω-1) carbon of the alkyl side chain. wikipedia.org This process is mediated by cytochrome P450 (CYP) enzymes, particularly from the CYP4A and CYP4F families. wikipedia.orgdiva-portal.org While 20-hydroxylation is a common ω-oxidation step for many prostaglandins (B1171923), the presence of a hydroxyl group at the 19-position, as in 19(R)-Hydroxy PGF2α, suggests that it is already a product of an ω-1 hydroxylation pathway. diva-portal.org

The enzyme responsible for the 19-hydroxylation of prostaglandins like PGE2 is CYP4F8, which has been identified in human seminal vesicles. nih.govfrontiersin.org It has been shown that PGF2α is a much less efficient substrate for these hydroxylases compared to PGE2. nih.gov This has led to the suggestion that 19-hydroxy-PGF2α may be formed from 19-hydroxy-PGE2 through the action of PGE 9-ketoreductase. nih.gov

Catabolism of 19-Hydroxylated Prostaglandins

Following the initial inactivation steps, the resulting metabolites of 19(R)-Hydroxy PGF2α are further catabolized through beta (β)-oxidation and additional omega-oxidation. These processes shorten both the carboxyl and the alkyl side chains of the prostaglandin molecule.

Beta-oxidation typically involves the removal of two-carbon units from the carboxyl end of the molecule. For prostaglandins, this results in the formation of tetranor and dinor metabolites, which are significantly shortened. mdpi.com In the case of 19(R)-Hydroxy PGF2α, this would lead to the formation of various 19-hydroxylated tetranor and dinor metabolites.

Further oxidation can also occur at the terminal carbon of the already 19-hydroxylated side chain, converting the hydroxyl group to a carboxylic acid. This would result in the formation of a dicarboxylic acid metabolite.

Formation of Stable Metabolites and Excretion

The successive actions of the 15-PGDH pathway, ω-oxidation, and β-oxidation transform 19(R)-Hydroxy PGF2α into a variety of water-soluble, stable metabolites that can be readily excreted in the urine. researchgate.netmdpi.com The major urinary metabolites of PGF2α are tetranor derivatives, such as 9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranorprostanoic acid and its dicarboxylic acid counterpart. nih.gov

Based on the metabolism of other prostaglandins, the primary urinary metabolites of 19(R)-Hydroxy PGF2α are expected to be tetranor metabolites that retain the 19-hydroxy group or are further oxidized at this position. The measurement of these stable end-products in urine provides a reliable indication of the systemic production of the parent prostaglandin. mdpi.com For instance, studies on the synthetic prostaglandin arbaprostil (B1667587) have shown the urinary excretion of C-19-hydroxylated tetranor derivatives. nih.gov

| Metabolic Process | Key Enzymes/Pathways | Resulting Metabolites (Presumed for 19(R)-Hydroxy PGF2α) |

| Initial Inactivation | 15-PGDH, 15-oxo-prostaglandin Δ13-reductase | 19(R)-Hydroxy-13,14-dihydro-15-keto-PGF2α |

| Side-Chain Shortening | Beta-oxidation | 19(R)-Hydroxy-tetranor and dinor metabolites |

| Further Oxidation | Omega-oxidation | 19-Carboxy-tetranor metabolites (dicarboxylic acids) |

| Final Excretory Products | Various water-soluble 19-hydroxylated tetranor and dinor metabolites |

Receptor Interactions and Signal Transduction Mechanisms of 19 R Hydroxy Prostaglandin F2alpha and Prostaglandin F2alpha

Prostaglandin (B15479496) F Receptor (FP Receptor) Characteristics and Activation by PGF2alpha

The Prostaglandin F receptor (FP receptor) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the physiological effects of PGF2α. wikipedia.orgebi.ac.uk These actions are diverse, ranging from smooth muscle contraction and regulation of intraocular pressure to reproductive processes like luteolysis and parturition. ebi.ac.ukfrontiersin.orgoup.com

G Protein-Coupled Receptor (GPCR) Coupling and Downstream Signaling Cascades (e.g., Gq Protein, Intracellular Calcium)

As a member of the GPCR superfamily, the FP receptor is characterized by its seven-transmembrane domain structure. oup.com Upon binding of its endogenous ligand, PGF2α, the receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gq/11 class. ebi.ac.ukmerckmillipore.com This interaction is insensitive to pertussis toxin, a characteristic feature of Gq/11-mediated signaling. ebi.ac.uk

The activation of the Gq protein initiates a well-defined downstream signaling cascade. The α-subunit of Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. nih.gov This hydrolysis generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgahajournals.org

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govahajournals.org This elevation of intracellular calcium is a key event in many of the physiological responses mediated by the FP receptor. nih.govnih.gov In addition to the Gq pathway, the FP receptor can also couple to G12/G13 proteins, leading to the activation of the Rho signaling pathway, which is involved in cytoskeleton rearrangement and changes in cell morphology. frontiersin.orgcreative-biolabs.com

Receptor Isoforms and Functional Divergence (e.g., FPA and FPB)

Alternative splicing of the FP receptor gene gives rise to two main isoforms, designated as FPA and FPB. nih.govcreative-biolabs.commdpi.com These isoforms differ in the length and amino acid sequence of their C-terminal tails. nih.govmdpi.com While both FPA and FPB isoforms are activated by PGF2α and can stimulate the accumulation of inositol phosphates, they exhibit some functional differences. nih.govaacrjournals.org

For instance, the basal level of inositol phosphate (B84403) hydrolysis is reported to be higher for the FPB isoform compared to the FPA isoform. aacrjournals.org Furthermore, studies have shown that PGF2α can activate the T-cell factor (Tcf)/β-catenin signaling pathway in cells expressing the FPB isoform, but not in those expressing the FPA isoform. nih.gov This suggests that the different C-terminal tails of the isoforms may allow them to couple to distinct downstream signaling pathways, leading to divergent cellular responses.

Assessment of 19(R)-Hydroxy prostaglandin F2alpha Binding to FP Receptor

19(R)-Hydroxy prostaglandin F2α is a metabolite of PGF2α formed by ω-1 hydroxylation and is found in human semen. medchemexpress.comcaymanchem.com Despite its structural similarity to PGF2α, research indicates that 19(R)-hydroxylation significantly reduces its activity at the FP receptor. nih.gov Studies have shown that 19(R)-OH PGF2α exhibits no activity at the FP receptor of the cat iris sphincter muscle at concentrations up to 1 μM. medchemexpress.comcaymanchem.com This suggests that the 19-hydroxyl group interferes with the binding of the molecule to the FP receptor, effectively acting as an inactivation step for PGF2α. nih.gov

Interactions with Other Prostanoid Receptors (e.g., EP Receptors, DP Receptors)

The biological activity of prostaglandins (B1171923) is mediated by a family of eight prostanoid receptors: DP1, EP1, EP2, EP3, EP4, FP, IP, and TP. mdpi.com While these receptors exhibit preferential binding to their respective endogenous ligands, some degree of cross-reactivity can occur.

Agonistic Properties of 19(R)-Hydroxy Prostaglandin E2 at EP Receptors (e.g., EP1, EP3, EP2)

In contrast to the inactivity of 19(R)-OH PGF2α at the FP receptor, its structural analog, 19(R)-Hydroxy prostaglandin E2 (19(R)-OH PGE2), demonstrates selective agonist activity at certain EP receptor subtypes. nih.govcaymanchem.com Specifically, 19(R)-OH PGE2 has been identified as a selective agonist for the EP2 receptor. nih.govcaymanchem.commedchemexpress.com It has been shown to be a potent relaxant of cat tracheal rings, a tissue that expresses EP2 receptors, with an EC50 value of 200 nM. caymanchem.commedchemexpress.commedchemexpress.com While PGE2 can stimulate various prostanoid receptor subtypes, 19(R)-OH PGE2 shows greater potency at the EP2 receptor population compared to EP1 and EP3 receptor preparations. nih.gov However, some studies have indicated that 17-phenyl-trinor-PGE2, an agonist at both EP1 and EP3 receptors, can reduce LPS-stimulated IP-10 release, suggesting a potential role for EP1 in modulating inflammatory responses. nih.gov

Potential for Cross-Reactivity or Indirect Modulation by this compound

Given the lack of direct activity of 19(R)-OH PGF2α at the FP receptor, its biological effects, if any, are likely to be minimal or mediated through indirect mechanisms. nih.gov The available evidence strongly suggests that 19-hydroxylation is a highly efficient inactivation pathway for PGF2α. nih.gov While PGF2α itself can exhibit some cross-reactivity with EP1 and EP3 receptors, it is unlikely that 19(R)-OH PGF2α would retain this property, especially given its significantly reduced affinity for the FP receptor. mdpi.com

Biological Activities and Physiological Implications of 19 R Hydroxy Prostaglandin F2alpha

Role of 19-Hydroxylated Prostaglandins (B1171923) in Reproductive Physiology

19-Hydroxylated prostaglandins, metabolites of primary prostaglandins, have been identified as significant biochemical components in the reproductive fluids of certain species, suggesting specialized roles in reproductive processes. Their presence and activity, particularly in seminal fluid and as signaling molecules, point to a nuanced involvement in both localized and inter-organismal communication.

Occurrence in Seminal Fluid and Potential Local Functions

Human semen is a rich source of various prostaglandins, with 19-hydroxylated forms of prostaglandin (B15479496) E (PGE) and prostaglandin F (PGF) being quantitatively dominant. nih.govnih.gov Specifically, 19(R)-Hydroxy prostaglandin F2alpha (19(R)-OH PGF2α) is recognized as an ω-1 hydroxylase metabolite of PGF2α found in human seminal fluid. medchemexpress.comszabo-scandic.comcaymanchem.com The combined concentration of 19(R)-hydroxy PGF compounds, including both F2α and F1α forms, is approximately 20 µg/ml in fresh human semen. caymanchem.comtargetmol.comcaltagmedsystems.co.uk

The high concentration of these compounds suggests they serve specific local functions within the female reproductive tract following coitus. Research on human myometrial tissue in vitro has shown that 19-hydroxy PGF compounds can influence uterine contractility. nih.gov This modulation of the myometrium's activity may be important for facilitating the transport of sperm through the female genital tract, thereby playing a role in the initial stages of fertilization. nih.gov

Influence on Reproductive Processes in Specific Species (e.g., Pheromonal Signaling in Fish)

In many fish species, PGF2α and its metabolites function as potent sex pheromones, crucial for synchronizing reproductive behaviors. neurosciencenews.com PGF2α is typically released by ovulated females and acts on the male olfactory system to trigger courtship and mating responses. neurosciencenews.comnih.gov This chemical signaling is highly specific and essential for successful reproduction.

The mechanism involves the activation of specific olfactory receptors in males. In zebrafish, PGF2α is detected by two distinct olfactory receptors with different sensitivities, which are expressed in separate populations of olfactory sensory neurons. neurosciencenews.comnih.gov This pheromonal information is then processed in specific regions of the brain, ultimately leading to courtship behavior. nih.gov Male zebrafish that are genetically deficient in the high-affinity receptor for PGF2α lose their attraction to the pheromone and show impaired courtship towards females. nih.gov

Studies in other fish species have revealed that a blend of PGF2α and its metabolites, rather than a single compound, can act as a species-specific pheromone. mdpi.com For instance, in the silver carp, a specific mixture of PGF2α and two of its metabolites was found to be a highly attractive and species-specific odor for males. mdpi.com In goldfish, hormonal PGF2α produced at the time of ovulation induces behavioral sensitivity in females, making them strongly attracted to a multi-component male sex pheromone. umn.edu The evolution of this signaling pathway appears to be labile; in African cichlids, PGF2α itself does not directly induce male preference but is likely metabolized into a different, as-yet-unidentified, pheromonal compound. researchgate.net

Table 1: Pheromonal Activity of PGF2α and its Metabolites in Various Fish Species

| Species | Role of PGF2α/Metabolites | Observed Effect in Males | References |

| Zebrafish (Danio rerio) | Female-released sex pheromone. | Activates specific olfactory receptors, inducing courtship behavior. | neurosciencenews.comnih.gov |

| Silver Carp (Hypophthalmichthys molitrix) | Component of a species-specific pheromonal blend. | Olfactory detection and strong attraction to the blend. | mdpi.com |

| Goldfish (Carassius auratus) | Induces female sensitivity to male pheromones. | Females treated with PGF2α become attracted to male odor. | umn.edu |

| African Cichlid (Astatotilapia burtoni) | Drives female pheromone signaling via metabolization. | Males are attracted to fertile female odors derived from PGF2α metabolism. | researchgate.net |

Cellular and Tissue-Specific Responses to this compound

The biological activity of 19(R)-OH PGF2α appears to be highly dependent on the specific tissue and receptor type involved. Direct studies on this compound have revealed distinct responses in different smooth muscle tissues.

In vitro investigations have demonstrated that 19-hydroxylated PGFs, present in significant amounts in semen, affect the contractility of human myometrial (uterine) tissue. nih.gov This suggests a direct interaction with receptors in the uterus to modulate its function.

Conversely, studies on ocular tissue have shown a lack of activity. Specifically, 19(R)-OH PGF2α exhibits no activity at the prostaglandin F (FP) receptor of the cat iris sphincter muscle, even at concentrations up to 1 µM. caymanchem.comtargetmol.comcaltagmedsystems.co.uk This indicates a high degree of specificity, where the 19-hydroxy modification may prevent binding or activation of the FP receptor in this particular tissue, in contrast to the parent compound PGF2α and its other analogues which are known to be potent agonists at this site.

Table 2: Summary of Tissue-Specific Responses to 19(R)-Hydroxy PGF2α

| Tissue | Species | Response | References |

| Myometrium (Uterine Muscle) | Human | Modulates contractility (effect observed with seminal 19-hydroxy PGFs). | nih.gov |

| Iris Sphincter Muscle | Cat | No activity at the FP receptor. | caymanchem.comtargetmol.comcaltagmedsystems.co.uk |

Broader Biological Context of Prostaglandin F2alpha-Mediated Effects

To understand the potential significance of 19(R)-OH PGF2α, it is essential to consider the well-established biological roles of its parent compound, PGF2α. PGF2α is a key mediator in numerous physiological processes, most notably in reproductive endocrinology and the regulation of smooth muscle. biologyonline.comnih.gov

Luteolytic Mechanisms

PGF2α is the principal luteolytic hormone in many mammalian species, responsible for the regression of the corpus luteum (CL) at the end of the reproductive cycle if pregnancy does not occur. physiology.orgwikipedia.org This process, known as luteolysis, is critical for initiating a new cycle. physiology.org

The mechanism of action involves PGF2α, primarily released from the uterus, acting on the CL to induce both functional and structural demise. wikipedia.orgnih.gov

Functional Regression: PGF2α triggers a rapid decrease in the CL's production of progesterone (B1679170). physiology.orgnih.gov In ruminants, this is facilitated by a unique vascular pathway, the utero-ovarian plexus, which allows for the direct transport of PGF2α from the uterine vein to the ovarian artery, a process mediated by the prostaglandin transporter (PGT). oup.com

Structural Regression: Following the functional decline, PGF2α initiates programmed cell death (apoptosis) of the luteal cells. physiology.orgnih.gov This process involves a complex interplay of local mediators, including endothelin-1, cytokines (like TNF-alpha), and nitric oxide, as well as the infiltration of immune cells. physiology.orgnih.gov

In primates, including humans, the uterus is not required for luteolysis, and it is believed that PGF2α is produced locally within the ovary to cause the degradation of the CL. wikipedia.org

Regulation of Smooth Muscle Tone (e.g., Uterine Contraction, Ocular Muscle)

PGF2α is a potent regulator of smooth muscle contraction in various tissues. clevelandclinic.orgresearchgate.net

Uterine Contraction: PGF2α is well-known for its ability to stimulate powerful contractions of the uterine myometrium. biologyonline.comnih.gov This action is fundamental to several reproductive functions, including the shedding of the uterine lining during menstruation and the induction of labor at parturition. clevelandclinic.org The expression of its receptor, the FP receptor, in uterine muscle cells is tightly regulated by hormones like progesterone and inflammatory signals, which modulates the uterus's responsiveness to PGF2α throughout pregnancy and labor. nih.gov The effects of 19-hydroxylated prostaglandins from semen on myometrial contractility represent a specific instance of this broader regulatory role. nih.gov

Ocular Muscle: In the eye, PGF2α and its synthetic analogs act on FP receptors located on the ciliary smooth muscle. nih.gov This interaction leads to a relaxation of the muscle and remodeling of the uveoscleral outflow pathway, which increases the drainage of aqueous humor and reduces intraocular pressure. nih.gov This mechanism is the basis for widely used glaucoma medications like latanoprost (B1674536), which is a PGF2α analog. nih.gov The finding that 19(R)-OH PGF2α is inactive at the FP receptor in the cat iris sphincter muscle highlights how a specific metabolic modification can abolish the activity seen with the parent compound in this tissue. caymanchem.comtargetmol.comcaltagmedsystems.co.uk

Modulation of Ocular Physiology

Prostaglandin F2α (PGF2α) and its synthetic analogs are potent ocular hypotensive agents, widely utilized in the management of glaucoma. researchgate.netnih.gov Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, although an increase in trabecular outflow may also contribute. researchgate.netarvojournals.org This effect is mediated through the prostanoid F2α (FP) receptor, which is present in various ocular tissues, including the ciliary body and the trabecular meshwork. arvojournals.orgnih.gov Activation of the FP receptor by PGF2α analogs like latanoprost leads to a reduction in intraocular pressure (IOP). researchgate.netnih.gov

In contrast to its parent compound, 19(R)-Hydroxy prostaglandin F2α appears to be inactive in modulating ocular physiology. Research indicates that 19(R)-Hydroxy PGF2α does not significantly alter IOP in animal models. nih.gov Specifically, one study found that it did not change IOP in rabbits. nih.gov This lack of activity is consistent with findings that 19(R)-Hydroxy PGF2α exhibits no activity at the FP receptor of the cat iris sphincter muscle at concentrations up to 1 µM. medchemexpress.comcaymanchem.commedchemexpress.com This suggests that the ω-1 hydroxylation of PGF2α to form 19(R)-Hydroxy PGF2α results in a loss of affinity for the FP receptor, thereby neutralizing its IOP-lowering capabilities. Interestingly, the related compound 19(R)-Hydroxy PGE2 was found to be an ocular hypertensive, demonstrating the specificity of these structures and their physiological effects. nih.gov

Table 1: Comparative Ocular Effects of PGF2α and its Metabolites

| Compound | Effect on Intraocular Pressure (IOP) | Receptor Activity | Source |

|---|---|---|---|

| Prostaglandin F2α (PGF2α) | Significant dose-dependent decrease | Potent FP receptor agonist | nih.govnih.gov |

| 19(R)-Hydroxy PGF2α | No alteration | No activity at the FP receptor | nih.govmedchemexpress.comcaymanchem.com |

| 15-Keto PGF2α | Significant decrease (approx. 10-fold less potent than PGF2α) | Not specified | nih.gov |

| 13,14-Dihydro-15-keto PGF2α | Almost 100-fold less potent than PGF2α | Not specified | nih.gov |

| 19(R)-Hydroxy PGE2 | Ocular hypertensive | Selective EP2 receptor agonist | nih.govmedchemexpress.com |

Involvement in Inflammatory Processes

Prostaglandins are key mediators of inflammation. ahajournals.org The biosynthesis of prostaglandins, including PGF2α, is markedly increased in inflamed tissues, where they contribute to the cardinal signs of acute inflammation such as redness, swelling, and pain. ahajournals.org PGF2α, synthesized from PGH2 or metabolized from PGE2 and PGD2, is actively involved in all phases of the inflammatory response. researchgate.netfrontiersin.org It can modulate the inflammatory process by influencing vascular permeability, enhancing the production of pro-inflammatory cytokines and chemokines, and affecting the phagocytic activity of neutrophils. researchgate.netbinasss.sa.cr

The specific role of 19(R)-Hydroxy prostaglandin F2α in inflammation is not extensively documented. However, as a primary metabolite of the pro-inflammatory PGF2α, its presence is linked to inflammatory conditions. caymanchem.commedchemexpress.com Metabolites of PGF2α are known to be produced under conditions of oxidative stress and inflammation. researchgate.net PGF2α has been shown to modulate the inflammatory properties of mesenchymal stem cells through the FP receptor, leading to a decrease in the production of pro-inflammatory cytokines like IL-1β. binasss.sa.cr While the direct actions of 19(R)-Hydroxy PGF2α on inflammatory cells and pathways remain to be fully elucidated, its origin from PGF2α suggests a potential role in the complex signaling network of the inflammatory response and its resolution.

Table 2: Pro-inflammatory Roles of Prostaglandin F2α

| Inflammatory Process | Role of PGF2α | Source |

|---|---|---|

| Vascular Permeability | Modulates vascular permeability, contributing to swelling. | researchgate.net |

| Cytokine/Chemokine Production | Influences the output of pro-inflammatory cytokines and chemokines. | researchgate.netbinasss.sa.cr |

| Neutrophil Activity | Modulates the influx and phagocytic activity of neutrophils. | researchgate.netbinasss.sa.cr |

| Immune Cell Modulation | Regulates the function of various immune cells. | binasss.sa.crresearchgate.net |

| Acute & Chronic Inflammation | Implicated in both acute and chronic inflammatory diseases. | researchgate.net |

Role in Cellular Homeostasis and Disease Pathogenesis (e.g., Cardiovascular System, Cancer)

Prostaglandin F2α (PGF2α) and its signaling pathway are involved in maintaining cellular and physiological homeostasis but are also implicated in the pathogenesis of several diseases, including cardiovascular disorders and cancer. nih.govnih.gov

In the cardiovascular system , PGF2α exerts vasoactive and hypertensive effects. nih.govnih.gov Studies have shown that PGF2α is associated with cardiovascular diseases, contributing to the development of conditions like atherosclerosis and ischemia-reperfusion injury. researchgate.netnih.gov Both PGF2α and thromboxane (B8750289) A2, whose synthesis is elevated in inflammatory states, are implicated in the development of arrhythmias. nih.gov The cardiovascular effects of PGF2α are mediated through the FP receptor. nih.gov There is currently a lack of specific research on the direct cardiovascular effects of 19(R)-Hydroxy PGF2α.

In the context of cancer , the PGF2α/FP receptor pathway is generally considered a promoter of tumorigenesis. nih.gov Increased expression of PGF2α has been linked to the growth of endometrial adenocarcinoma. researchgate.net The PGF2α-FP signaling axis can activate other pathways, such as the epidermal growth factor receptor (EGFR) and subsequent ERK1/2 phosphorylation, which promotes angiogenesis, cell motility, and invasion in various tumor models, including colorectal cancer. nih.gov While antagonists to the FP receptor have shown potential in suppressing cancer cell proliferation, there is no direct evidence from the available literature detailing a specific role for 19(R)-Hydroxy PGF2α in cancer pathogenesis. nih.gov

Regarding cellular homeostasis , 19(R)-Hydroxy PGF2α is recognized as a major ω-1 hydroxylase metabolite of PGF2α found in significant quantities in human semen. caymanchem.commedchemexpress.comglpbio.com The concentration of 19-hydroxy PGF compounds (both F2α and F1α) in fresh human semen is approximately 20 µg/mL, suggesting a specialized role in male reproductive physiology. medchemexpress.comcaymanchem.commedchemexpress.com

Table 3: Role of the PGF2α/FP Signaling Pathway in Cancer

| Process | Role of PGF2α/FP Pathway | Cancer Type(s) | Source |

|---|---|---|---|

| Angiogenesis | Promotes the formation of new blood vessels. | Endometrial | nih.gov |

| Cell Motility & Invasion | Stimulates cancer cell movement and invasion of tissues. | Colorectal | nih.gov |

| Cell Proliferation | Linked to tumor growth. | Endometrial, Prostate | researchgate.netnih.gov |

| Signaling Activation | Activates EGFR and ERK1/2 pathways. | Endometrial | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 13,14-Dihydro-15-keto PGF2α |

| 15-Keto PGF2α |

| 19(R)-Hydroxy prostaglandin E2 |

| 19(R)-Hydroxy prostaglandin F1α |

| 19(R)-Hydroxy prostaglandin F2α |

| Arachidonic Acid |

| IL-1β |

| Latanoprost |

| Orexin |

| PGD2 |

| PGE2 |

| PGF2α |

| PGH2 |

| Prostaglandin F2α dimethyl amine |

Structure Activity Relationship Sar Studies and Analogue Design for Prostaglandins with 19 Hydroxylation

Impact of 19(R)-Hydroxyl Group on Prostanoid Receptor Binding and Efficacy

The introduction of a hydroxyl group at the 19-position of Prostaglandin (B15479496) F2alpha (PGF2α), specifically in the R configuration, has a profound impact on its biological activity. 19(R)-Hydroxy PGF2α is a known metabolite of PGF2α found in human semen. caymanchem.com Research has demonstrated that this modification effectively serves as an inactivation step for PGF2α. nih.gov

Studies using various isolated tissue preparations have shown that 19(R)-Hydroxy PGF2α possesses very little biological activity. nih.gov Specifically, its interaction with the Prostaglandin F (FP) receptor, the primary target for PGF2α, is drastically diminished. In experiments on the cat iris sphincter muscle, a tissue preparation rich in FP receptors, 19(R)-Hydroxy PGF2α exhibited no activity at concentrations up to 1 µM. caymanchem.commedchemexpress.com This indicates that the 19(R)-hydroxyl group either sterically hinders the molecule from fitting into the FP receptor's binding pocket or alters the electronic properties of the molecule in a way that prevents effective receptor activation. Consequently, 19-hydroxylation is considered a highly efficient mechanism for inactivating PGF2α. nih.gov

Rational Design of Prostaglandin F2alpha Analogues

The rational design of PGF2α analogues is a key strategy in medicinal chemistry aimed at developing therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. nih.govgoogle.com This process involves systematic modifications of the prostaglandin scaffold and relies on a deep understanding of SAR and the structural basis of receptor-ligand interactions. nih.govresearchgate.net

Modifications to the PGF2α structure, particularly on the α- and ω-chains, can significantly alter its binding affinity and selectivity for different prostanoid receptors.

Omega (ω) Chain Modification : Altering the ω-chain is a common strategy to enhance receptor selectivity. For instance, the development of latanoprost (B1674536), a successful anti-glaucoma drug, involved replacing the terminal pentyl group of PGF2α with a phenyl ring. arvojournals.org This modification resulted in an analogue, latanoprost acid, which is a highly selective FP receptor agonist with significantly reduced activity at other prostanoid receptors like EP1 and TP, thereby improving its therapeutic index. Further substitutions on this phenyl ring can also fine-tune activity. arvojournals.org General SAR studies on prostanoids have also shown that modifications to the ω-tail can enhance the potency of compounds. researchgate.net

Carboxyl Group Modification : The C-1 carboxyl group is crucial for the activity of most prostaglandins (B1171923). researchgate.net Its modification into esters, such as the isopropyl ester in latanoprost, creates a prodrug form. This increases lipophilicity for better tissue penetration, and the ester is subsequently hydrolyzed by endogenous enzymes to release the active acid form.

Receptor-Specific Targeting : The design of selective agonists and antagonists for other prostanoid receptors, such as the EP2 and EP4 receptors, provides a blueprint for achieving selectivity. researchgate.netnih.govacs.orgresearchgate.net Lead optimization studies involve creating numerous analogues to identify compounds with high potency at the target receptor while minimizing off-target effects on other receptors. nih.govacs.org

| Modification | Example Analogue | Effect on Receptor Activity | Reference |

|---|---|---|---|

| Replacement of terminal alkyl chain with a phenyl group | Latanoprost (prodrug form) | Increased selectivity for the FP receptor over EP1 and TP receptors. | arvojournals.org |

| Esterification of the C-1 carboxyl group | PGF2α-isopropyl ester | Creates a more lipophilic prodrug, improving ocular penetration. | arvojournals.org |

| Substitution on the ω-chain phenyl ring | 16-(m-chlorophenoxy)-tetranor PGF2α (Cloprostenol) | High potency at the FP receptor. | arvojournals.org |

The biological activity of prostaglandins is critically dependent on their stereochemistry. The specific spatial arrangement of substituents on the cyclopentane (B165970) ring and the side chains is essential for proper binding to and activation of prostanoid receptors.

The enzymatic synthesis of prostaglandins by cyclooxygenase (COX) enzymes is highly stereospecific. nih.govnih.gov The COX enzyme abstracts a specific hydrogen atom (the 13-proS hydrogen) and controls the insertion of oxygen to form the endoperoxide bridge and the cyclopentane ring, defining the core prostanoid structure. nih.gov

A crucial determinant of prostanoid bioactivity is the S-configuration of the hydroxyl group at the C-15 position. researchgate.net Specific amino acid residues within the COX active site, namely Ser-530 and Val-349, are responsible for ensuring this correct stereochemistry. Site-directed mutagenesis studies have shown that altering these residues can lead to the production of prostaglandins with the opposite (R) configuration at C-15, which often have different or diminished biological activity. researchgate.net The importance of stereochemistry is further highlighted by studies on other hydroxylated fatty acids; for example, 19(S)-HETE is an agonist for the prostacyclin (IP) receptor, whereas its stereoisomer, 19(R)-HETE, is inactive. plos.org Therefore, maintaining the correct stereochemistry at all chiral centers, including the 9α, 11α, and 15S positions of PGF2α, is paramount in the design of potent analogues.

Comparative Analysis of 19-Hydroxylated Prostanoids (e.g., 19(R)-Hydroxy PGE2 vs. 19(R)-Hydroxy PGF2alpha)

A comparative analysis of 19-hydroxylated prostaglandins reveals that the effect of the 19(R)-hydroxyl group is highly dependent on the parent prostaglandin structure. While this modification inactivates PGF2α, it confers novel activity upon Prostaglandin E2 (PGE2). nih.gov

Unlike its PGF2α counterpart, 19(R)-Hydroxy PGE2 is biologically active. It demonstrates selectivity for the EP2 receptor subtype. nih.govmedchemexpress.com In functional assays, 19(R)-Hydroxy PGE2 was found to be a potent relaxant of smooth muscle, a characteristic action mediated by EP2 receptors. medchemexpress.com For instance, it effectively relaxed cat tracheal rings with an EC50 value of 200 nM. medchemexpress.com Furthermore, it did not stimulate the FP receptor, highlighting a distinct receptor activity profile compared to both PGF2α and PGE2. nih.gov

While one study identified 19(R)-Hydroxy PGE2 as a selective and potent EP2 agonist, another described it as a nonselective EP agonist, albeit one that mimicked the effects of the EP2 agonist butaprost in rat spinal neurons. nih.govjneurosci.org Despite some variation in reported selectivity, the data consistently show that 19-hydroxylation transforms PGE2 into a compound with significant EP receptor activity, in stark contrast to the inactivation observed with PGF2α. nih.gov

Advanced Analytical Methodologies for 19 R Hydroxy Prostaglandin F2alpha Research

Quantitative Determination Techniques

The quantification of prostanoids like 19(R)-OH-PGF2α from biological samples presents a significant analytical challenge due to their low concentrations and structural similarity to other related compounds. Several powerful analytical methods have been established to address these challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) for Prostanoid Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantification of prostanoids. nih.gov This method combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry. eag.com For prostanoid analysis, samples typically require a derivatization step to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net Common derivatization procedures include the formation of methyl esters, methyloxime/trimethylsilyl ethers, or pentafluorobenzyl esters. nih.govnih.gov

GC-MS offers excellent resolution for separating complex mixtures of prostaglandin (B15479496) isomers. creative-proteomics.com Negative Ion Chemical Ionization (NICI)-GC-MS is a particularly sensitive method for prostanoid analysis, allowing for the detection and quantification of these compounds at very low concentrations in biological fluids and cell culture supernatants. nih.gov Despite the need for derivatization, GC-MS remains a cornerstone for the definitive identification and quantification of prostaglandins (B1171923) due to its high accuracy and reproducibility. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of prostaglandins. creative-proteomics.comresearchgate.net It offers high resolution and sensitivity, and when coupled with mass spectrometry (LC-MS/MS), it provides a powerful tool for the simultaneous quantification of multiple prostanoids without the need for derivatization. researchgate.netspringernature.comnih.gov This is a significant advantage over GC-MS, especially for thermally labile compounds. nih.gov

Different types of detectors can be used with HPLC for prostaglandin analysis, including UV, fluorescence, and mass spectrometry detectors. creative-proteomics.com UV and fluorescence detection often require derivatization to enhance the detection of prostaglandins, which may lack a strong chromophore. nih.gov For instance, conversion to p-(9-anthroyloxy)phenacyl esters allows for highly sensitive fluorescence detection. nih.gov

LC-MS/MS has become the method of choice for many researchers due to its exceptional sensitivity and selectivity. researchgate.netmetwarebio.com Techniques like Ultra-High-Pressure Liquid Chromatography (UHPLC) further enhance separation efficiency and reduce analysis time. nih.gov The use of specific precursor-to-product ion transitions in tandem mass spectrometry provides a high degree of specificity, allowing for the accurate quantification of individual prostaglandin isomers even in complex biological matrices. pnas.org

Table 1: Comparison of HPLC Methods for Prostanoid Analysis

| Feature | HPLC-UV/Fluorescence | HPLC-MS/MS |

| Derivatization | Often required | Not generally required |

| Sensitivity | Good, enhanced by derivatization | Excellent |

| Specificity | Moderate to good | Excellent |

| Throughput | Moderate | High |

| Structural Info | Limited | Detailed (MS/MS) |

Enzyme-Linked Immunosorbent Assays (ELISA) and Cross-Reactivity Considerations

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and relatively high-throughput method for quantifying prostaglandins. creative-proteomics.com These assays are based on the principle of competitive binding, where the prostaglandin in the sample competes with a labeled prostaglandin for a limited number of antibody binding sites. thermofisher.comthermofisher.com The amount of labeled prostaglandin that binds is inversely proportional to the amount of unlabeled prostaglandin in the sample. thermofisher.com

While ELISAs are sensitive and suitable for screening a large number of samples, a major consideration is the potential for cross-reactivity. researchgate.net The antibodies used in these assays may bind to structurally similar prostaglandins, leading to an overestimation of the target analyte's concentration. For instance, an ELISA kit for Prostaglandin F2α (PGF2α) may show significant cross-reactivity with other PGF analogs. caymanchem.comcaymanchem.com It has been reported that a PGF2α ELISA has a cross-reactivity of 0.69% with 19(R)-Hydroxy prostaglandin F2α. biomol.com Similarly, a Prostaglandin E2 (PGE2) ELISA showed less than 0.01% cross-reactivity with 19(R)-hydroxy Prostaglandin E2. windows.net Therefore, it is crucial to carefully validate the specificity of an ELISA and consider the potential for interference from other related compounds present in the sample.

Table 2: Reported Cross-Reactivity of a Prostaglandin F2α ELISA Kit

| Compound | Cross-Reactivity (%) |

| Prostaglandin F2α | 100 |

| Prostaglandin F1α | 61 |

| Prostaglandin F3α | 21 |

| 20-hydroxy Prostaglandin F2α | 5.3 |

| Prostaglandin E2 | 2.6 |

| Prostaglandin D2 | 1.2 |

| 19(R)-hydroxy Prostaglandin F2α | 0.69 |

| 13,14-dihydro-15-keto Prostaglandin F2α | 0.1 |

| 11β-Prostaglandin F2α | 0.03 |

| Data from Cayman Chemical Prostaglandin F2α ELISA Kit product information. caymanchem.com |

Sample Preparation and Purification Strategies for Biological Matrices

The analysis of 19(R)-OH-PGF2α and other prostaglandins in biological matrices such as plasma, urine, and tissue homogenates requires meticulous sample preparation to remove interfering substances and enrich the analytes of interest. nih.gov Common initial steps include the addition of a cyclooxygenase inhibitor to prevent the artificial formation of prostaglandins during sample handling. arborassays.com

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of prostaglandins from biological samples. creative-proteomics.comarborassays.com This method utilizes a solid sorbent material, often a C18-bonded silica, to retain the prostaglandins from the sample matrix. arborassays.com The retained compounds can then be eluted with an organic solvent, effectively separating them from more polar and non-polar impurities. arborassays.com The pH of the sample is often adjusted to optimize the retention of the acidic prostaglandins on the SPE column. nih.gov

Liquid-liquid extraction (LLE) is another common method for isolating prostaglandins. creative-proteomics.com This involves partitioning the prostaglandins from the aqueous biological sample into an immiscible organic solvent. creative-proteomics.com

For methods requiring derivatization, such as GC-MS, further purification steps may be necessary to remove excess derivatizing reagents and by-products. nih.gov Thin-layer chromatography (TLC) has been used as an additional purification step before GC-MS analysis. nih.govmdpi.com

The development of online SPE-LC-MS/MS methods has streamlined the sample preparation process, allowing for automated purification and analysis, which improves throughput and reduces the potential for sample loss and contamination. nih.gov

Spectroscopic and Chromatographic Characterization for Structural Elucidation

The definitive structural elucidation of prostaglandins like 19(R)-OH-PGF2α relies on a combination of spectroscopic and chromatographic techniques. While mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, other spectroscopic methods are essential for confirming the precise stereochemistry and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for determining the carbon skeleton and the stereochemical configuration of prostaglandins. kirj.ee The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment and spatial orientation, allowing for the differentiation of isomers. kirj.ee

Infrared (IR) spectroscopy can provide information about the presence of specific functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which are characteristic of prostaglandins. lipidbank.jp

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy have been used to study the radical intermediates involved in prostaglandin biosynthesis, providing insights into the enzymatic mechanisms. acs.orgnih.gov

In conjunction with these spectroscopic methods, high-resolution chromatography, particularly HPLC and UHPLC, is indispensable for separating closely related isomers before their analysis by mass spectrometry or other detectors. diva-portal.orgnih.gov The retention time of a compound in a chromatographic system provides an additional piece of information that, when combined with spectroscopic data, contributes to its unambiguous identification.

In Vitro and in Vivo Research Models for Investigating 19 R Hydroxy Prostaglandin F2alpha

Cellular and Subcellular Experimental Systems

In vitro models are fundamental for dissecting the molecular mechanisms underlying the metabolism and signaling pathways of 19(R)-OH-PGF2α.

Primary Cell Cultures and Immortalized Cell Lines for Metabolism and Signaling Studies

While specific studies focusing solely on primary cell cultures and immortalized cell lines for 19(R)-Hydroxy prostaglandin (B15479496) F2α metabolism and signaling are not extensively detailed in the provided results, the broader context of prostaglandin research suggests their utility. For instance, PGF2α has been shown to stimulate signaling pathways, such as the PI3K/ERK/mTOR pathway, leading to hypertrophy in C2C12 myotube cell lines. physiology.org Such cell lines could be adapted to investigate the specific signaling effects of 19(R)-OH-PGF2α.

Human primary muscle cell populations have been used to study the effects of statins on key signaling pathways, indicating their suitability for investigating the influence of various compounds, including prostaglandin metabolites, on cellular processes. biorxiv.org Furthermore, human skin melanocytes, which express FP receptors, respond to FP receptor agonists by increasing dendricity and tyrosinase activity, suggesting these cells could be a model for studying the signaling of 19(R)-OH-PGF2α if it interacts with the FP receptor. wikipedia.org

| Cell Type/Line | Potential Research Application for 19(R)-OH-PGF2α | Key Findings in Related Prostaglandin Research |

| C2C12 Myotubes | Investigating effects on muscle cell growth and hypertrophy. | PGF2α induces myotube hypertrophy via the PI3K/ERK/mTOR pathway. physiology.org |

| Primary Human Muscle Cells | Studying metabolic and signaling effects in a more physiologically relevant human context. | Utilized to investigate drug interference with cellular signaling pathways. biorxiv.org |

| Human Melanocytes | Examining signaling through the FP receptor and effects on pigmentation. | FP receptor agonists increase melanocyte dendricity and tyrosinase activity. wikipedia.org |

Microsomal and Recombinant Enzyme Systems for Biosynthesis and Hydroxylation Studies

Microsomal and recombinant enzyme systems have been instrumental in identifying the enzymes responsible for the biosynthesis of 19-hydroxylated prostaglandins (B1171923). The microsomal fraction of homogenates from the seminal vesicles of humans and monkeys has been shown to possess prostaglandin 19-hydroxylase activity. nih.gov Specifically, these microsomes, when supplemented with NADPH, can metabolize PGE1 and PGE2 into their 19-hydroxy counterparts. nih.gov

Further research has identified a specific cytochrome P450 enzyme, CYP4F8, as a key player in this process. nih.govdiva-portal.org Recombinant CYP4F8 has been shown to oxygenate prostaglandin endoperoxides (PGH1 and PGH2) into 19-hydroxy metabolites. diva-portal.org This reaction is then followed by isomerization catalyzed by PGE synthase to form 19-hydroxy-PGE compounds. nih.govdiva-portal.org The activity of these enzymes is dependent on cofactors such as NADPH and is inhibited by substances like carbon monoxide and proadifen (B1678237) (SKF 525A), confirming the involvement of a cytochrome P450 enzyme. nih.gov

| Enzyme System | Substrate(s) | Product(s) | Key Findings |

| Monkey Seminal Vesicle Microsomes | Prostaglandin E1 (PGE1) | 19-hydroxy-PGE1 | Metabolized PGE1 with an apparent Km of 40 µM and Vmax of 0.30 nmol/min/mg of protein. nih.gov |

| Human Seminal Vesicle Microsomes | Prostaglandin E2 (PGE2) | 19-hydroxy-PGE2 | Metabolized PGE2 in the presence of NADPH; inhibited by carbon monoxide. nih.gov |

| Recombinant CYP4F8 | Prostaglandin H1 (PGH1), Prostaglandin H2 (PGH2) | 19-hydroxy metabolites | Catalyzes the 19R-hydroxylation of PGH1 and PGH2. diva-portal.org |

Animal Models for Physiological and Pathophysiological Investigations

Animal models provide a more integrated system to study the physiological and pathophysiological roles of 19(R)-OH-PGF2α and its parent compound, PGF2α.

Genetically Modified Animal Models (e.g., Receptor Knockouts, Enzyme Overexpression)

Genetically modified animal models, particularly those with targeted gene deletions (knockouts), have been crucial in understanding the function of the PGF2α receptor (FP receptor). Mice lacking the FP receptor (FP-/-) have been instrumental in revealing the role of PGF2α signaling in various physiological processes.

FP-/- mice exhibit a failure to undergo parturition due to a lack of luteolysis and the subsequent failure to decrease progesterone (B1679170) levels. nih.gov These mice also show decreased susceptibility to renovascular hypertension and have significantly lower blood pressure compared to wild-type mice. wikipedia.orgfrontiersin.org Furthermore, in models of traumatic brain injury, FP-/- mice show reduced hippocampal swelling compared to wild-type mice, suggesting a role for FP receptor signaling in exacerbating neuronal damage. nih.gov Studies on Mct6 knockout mice (Mct6-/-) have also provided insights into the transport and homeostasis of PGF2α, showing altered plasma and urinary concentrations of PGF2α and its metabolite, PGFM. mdpi.com

| Animal Model | Key Phenotype/Finding | Implication for 19(R)-OH-PGF2α Research |

| FP Receptor Knockout (FP-/-) Mice | Failure of parturition. nih.gov | Suggests that if 19(R)-OH-PGF2α signals through the FP receptor, it could be involved in reproductive processes. |

| FP Receptor Knockout (FP-/-) Mice | Lower blood pressure and reduced atherosclerosis. wikipedia.orgfrontiersin.org | Provides a model to investigate if 19(R)-OH-PGF2α has cardiovascular effects mediated by the FP receptor. |

| FP Receptor Knockout (FP-/-) Mice | Reduced hippocampal swelling after traumatic brain injury. nih.gov | Offers a system to test the potential neuroprotective or neurodamaging role of 19(R)-OH-PGF2α. |

| Mct6 Knockout (Mct6-/-) Mice | Altered PGF2α and PGFM homeostasis. mdpi.com | Can be used to study the role of MCT6 in the transport and metabolism of 19(R)-OH-PGF2α. |

Specific Organ and Tissue Models (e.g., Seminal Vesicle Perfusion, Ocular Models)

Specific organ and tissue models allow for the detailed investigation of the local effects and metabolism of prostaglandins. In vitro incubations of intact rat seminal vesicles have demonstrated that adrenergic stimulation increases the synthesis of PGE and PGF. nih.gov This model could be adapted to study the specific synthesis of 19(R)-OH-PGF2α in this tissue.

Ocular models have been extensively used to study the effects of prostaglandins on intraocular pressure. While 19(R)-OH-PGF2α itself showed no activity at the FP receptor of the cat iris sphincter muscle, other PGF2α analogs are known to have ocular hypotensive effects. targetmol.comcaymanchem.com The cloning of the FP receptor from a human ciliary body cDNA library has provided a molecular tool to investigate the activation of this receptor in the eye. nih.gov These models are valuable for screening the activity of compounds like 19(R)-OH-PGF2α on ocular tissues.

Methodologies for Studying Pheromonal Signaling in Aquatic Organisms

In many aquatic species, prostaglandins and their metabolites function as pheromones, influencing reproductive behavior. Various methodologies are employed to study this phenomenon.

Electro-olfactogram (EOG) studies are used to measure the olfactory sensitivity of fish to different prostaglandin compounds. For example, mature male Atlantic salmon parr have been shown to be highly sensitive to PGF1α and PGF2α. biologists.com Similarly, EOG studies in the Korean salamander, Hynobius leechii, revealed strong responses to F-series prostaglandins. ubc.ca

Behavioral assays are conducted to observe the response of fish to waterborne prostaglandins. In the African cichlid, Astatotilapia burtoni, males show a strong preference for females injected with PGF2α, suggesting that a metabolite of PGF2α acts as a pheromone. pnas.orgnih.gov In silver carp, a mixture of three F-series prostaglandins was found to be attractive to masculinized fish. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify and quantify prostaglandins in water samples from holding tanks of fish or in urine, providing direct evidence of their release as potential pheromonal cues. biologists.comubc.ca

| Methodology | Organism(s) | Key Findings |

| Electro-olfactogram (EOG) | Atlantic Salmon (Salmo salar), Korean Salamander (Hynobius leechii) | Demonstrated high olfactory sensitivity to F-series prostaglandins. biologists.comubc.ca |

| Behavioral Assays | African Cichlid (Astatotilapia burtoni), Silver Carp (Hypophthalmichthys molitrix) | Showed attraction of males to females treated with PGF2α or to a blend of PGFs. pnas.orgnih.govmdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Atlantic Salmon (Salmo salar), Korean Salamander (Hynobius leechii) | Confirmed the presence of PGFs in female urine and holding water. biologists.comubc.ca |

Future Research Directions and Unexplored Avenues for 19 R Hydroxy Prostaglandin F2alpha

Elucidation of Novel Receptors or Binding Partners

A primary obstacle in understanding the physiological role of 19(R)-HPGF2α is the lack of an identified dedicated receptor. Prostaglandins (B1171923) typically exert their effects by binding to specific G protein-coupled receptors (GPCRs). physiology.orgnih.gov For instance, PGF2α acts through the FP receptor, leading to the activation of Gq proteins and a subsequent increase in intracellular calcium. nih.govpsu.edu

While it is plausible that 19(R)-HPGF2α may interact with the FP receptor, potentially as a partial agonist or antagonist, this has not been definitively established. Research on the related compound, 19(R)-hydroxy-PGE2, has shown it to be an agonist of the EP2 receptor, though with lower potency than PGE2 itself. jci.org Critically, specific receptors for 19-hydroxylated prostaglandins have not yet been discovered, representing a significant knowledge gap. jci.org

Future research must prioritize the identification and characterization of the binding partners for 19(R)-HPGF2α. This could involve:

Receptor Screening: Employing high-throughput screening of known orphan GPCRs to identify potential candidates that bind 19(R)-HPGF2α with high affinity and specificity.

Radioligand Binding Assays: Developing a radiolabeled version of 19(R)-HPGF2α to perform binding studies on various cell and tissue preparations to identify specific binding sites.

Affinity Chromatography: Using immobilized 19(R)-HPGF2α to isolate and identify binding proteins from tissue lysates, which could then be identified using mass spectrometry.

The discovery of a novel receptor would be a breakthrough, paving the way for understanding its signaling mechanisms and physiological functions.

Comprehensive Mapping of Tissue-Specific Expression of 19-Hydroxylases and Receptors

The synthesis of 19-hydroxylated prostaglandins is catalyzed by specific cytochrome P450 (CYP) enzymes. jci.orgfrontiersin.org Research has identified CYP4F8 as a key prostaglandin (B15479496) 19-hydroxylase in human seminal vesicles, where it converts the precursor PGH2 into 19(R)-hydroxy-PGH2, which is then likely isomerized to form 19-hydroxylated prostaglandins. jci.orgdiva-portal.orgnih.gov The high concentration of 19-hydroxy-PGE compounds in human semen underscores the importance of this pathway in the reproductive system. jci.org

However, the expression of CYP4F8 and other potential 19-hydroxylases (such as members of the CYP4A, CYP4B, and CYP2U1 families) in other tissues is not well-documented. frontiersin.org A critical future direction is the comprehensive mapping of these enzymes.

Table 1: Key Enzymes in Prostaglandin Hydroxylation

| Enzyme Family | Specific Enzyme | Known Substrate(s) | Key Tissue Expression | Reference |

|---|---|---|---|---|

| Cytochrome P450 4F | CYP4F8 | PGH1, PGH2 | Human Seminal Vesicles, Prostate | jci.orgdiva-portal.orgnih.gov |

| Cytochrome P450 4A | CYP4A11 | Arachidonic Acid, Fatty Acids | Human Liver, Kidney | frontiersin.orgnih.govwikipedia.org |

| Cytochrome P450 4A | Cyp4a12a | Arachidonic Acid | Mouse Kidney | portlandpress.com |

| Cytochrome P450 2E | CYP2E1 | Arachidonic Acid | Liver | nih.govmedsciencegroup.com |

This table is interactive and can be sorted by column.

Future research should focus on:

Transcriptomic and Proteomic Analyses: Systematically analyzing a wide array of human and animal tissues to quantify the expression levels of CYP4F8 and other candidate 19-hydroxylases.

In Situ Hybridization and Immunohistochemistry: Visualizing the precise cellular localization of these enzymes within tissues to understand which cell types are responsible for producing 19(R)-HPGF2α.

Once a receptor for 19(R)-HPGF2α is identified (as per section 9.1), its expression must also be mapped. Correlating the expression patterns of the synthesizing enzymes and the receptors will be crucial for predicting the tissues where 19(R)-HPGF2α acts as a local signaling molecule (autocrine/paracrine).

Investigation of Downstream Molecular Pathways Beyond Canonical GPCR Signaling

The signaling pathways activated by 19(R)-HPGF2α are entirely unknown. Assuming it binds to a GPCR, the immediate downstream events would involve the activation of specific G proteins (e.g., Gs, Gi, Gq) and their associated effectors, such as adenylyl cyclase or phospholipase C. nih.govpsu.edu The first step for future research is to characterize these canonical pathways upon identifying a receptor.

However, the signaling of lipid mediators can be more complex. Future investigations should explore non-canonical pathways, including:

Cross-talk with other signaling networks: Investigating whether 19(R)-HPGF2α receptor activation can transactivate other receptor systems, such as receptor tyrosine kinases (RTKs).

GPCR-independent signaling: Determining if 19(R)-HPGF2α can have intracellular effects, for example, by directly interacting with ion channels or acting as a ligand for nuclear receptors, a mechanism used by other lipid-derived molecules.

Activation of Kinase Cascades: Exploring the impact on major signaling cascades like the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are known to be modulated by other eicosanoids like 20-HETE. nih.govconicet.gov.ar

Unraveling these downstream pathways is essential to connect the binding of 19(R)-HPGF2α at the cell surface to a definitive cellular response.

Comparative Biochemical and Physiological Studies Across Diverse Species

Initial studies have already revealed intriguing species-specific differences in prostaglandin metabolism. For example, while 19(R)-hydroxy-PGEs are abundant in human semen, the major hydroxylated prostaglandin in ovine semen is 20-hydroxy-PGE, which is synthesized by the ovine-specific enzyme CYP4F21. diva-portal.org Furthermore, the function of PGF2α as a pheromone shows significant evolutionary lability among fish species. pnas.org

These findings suggest that the role of 19(R)-HPGF2α may not be universally conserved. A broad, comparative approach is a vital avenue for future research. This would involve:

Metabolomic Profiling: Analyzing tissues and biological fluids (e.g., seminal fluid, blood, urine) from a diverse range of species (including various mammals, birds, reptiles, and fish) to determine the presence and abundance of 19(R)-HPGF2α.

Enzyme Homology and Function: Identifying and characterizing orthologs of human CYP4F8 in other species to see if they retain the same function as a prostaglandin 19-hydroxylase.

Physiological Assays: Testing the effects of 19(R)-HPGF2α in functional assays using tissues from different species, for example, to assess its impact on smooth muscle contraction or reproductive processes.

Such comparative studies will provide deep insights into the evolutionary origins and fundamental physiological importance of this compound.

Methodological Advancements for Enhanced Detection and Quantification

Robust and sensitive analytical methods are the bedrock of biochemical research. While techniques for prostaglandin analysis are well-established, there is always room for improvement, particularly for a low-abundance metabolite like 19(R)-HPGF2α. Current gold-standard methods rely on mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC). nih.govmdpi.com

Table 2: Analytical Methods for Prostaglandin Quantification

| Method | Principle | Advantages | Challenges/Limitations | Reference |

|---|---|---|---|---|

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High specificity and sensitivity; can quantify multiple analytes simultaneously. | Requires expensive instrumentation; matrix effects can suppress signal. | researchgate.netunil.ch |

| GC-MS | Gas chromatography separation of derivatized analytes followed by mass spectrometry detection. | Excellent separation efficiency and sensitivity, especially with negative ion chemical ionization. | Requires chemical derivatization, which adds steps and potential for variability. | nih.gov |

| Immunoassay (EIA/RIA) | Uses antibodies to detect the target analyte. | High throughput, relatively low cost. | Potential for cross-reactivity with similar structures, leading to lower specificity. | nih.govmdpi.com |

This table is interactive and can be sorted by column.

Future methodological advancements should aim to:

Increase Sensitivity: Develop assays with lower limits of detection (LOD), pushing into the sub-picogram/mL range. This is crucial for detecting the compound in dilute biological fluids or in tissues where it is present in trace amounts. unil.ch

Improve Specificity: Create highly specific monoclonal antibodies for use in immunoassays or immunoaffinity purification columns. This would improve the accuracy of immunoassays and facilitate the enrichment of 19(R)-HPGF2α from complex samples prior to MS analysis.

Develop Imaging Techniques: Adapt mass spectrometry imaging (MSI) to visualize the spatial distribution of 19(R)-HPGF2α directly within tissue sections. This would provide an unprecedented view of its localization in relation to specific anatomical structures and cell types, linking its presence directly to physiology.

Create Stable Isotope Standards: Synthesize a stable isotope-labeled internal standard for 19(R)-HPGF2α (e.g., containing deuterium (B1214612) or carbon-13). This is essential for the most accurate quantification using mass spectrometry, as it corrects for sample loss and matrix effects during sample preparation and analysis.

By pushing the boundaries of analytical chemistry, researchers can gain a more accurate and detailed picture of the distribution and dynamics of 19(R)-Hydroxy prostaglandin F2alpha in biological systems.

Q & A

Q. What analytical methods are validated for detecting and quantifying 19(R)-Hydroxy PGF2α in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for prostaglandins. Reverse-phase columns (C18 or C8) with gradient elution using methanol/water/acid modifiers are recommended. Sample preparation should include solid-phase extraction (SPE) to remove lipid interferents, and deuterated internal standards (e.g., d4-PGF2α) should be used to correct for matrix effects .

Q. What are the primary biological sources and typical concentrations of 19(R)-Hydroxy PGF2α?

This metabolite is detected in human semen at concentrations of ~20 µg/mL for both 19(R)-Hydroxy PGF2α and F1α isomers in fresh samples. It is also present in reproductive tissues and inflammatory exudates, though tissue-specific concentrations require context-dependent validation via targeted metabolomics .

Q. How should 19(R)-Hydroxy PGF2α be stored to maintain stability?

Lyophilized powder should be stored at -20°C for ≤3 years. Reconstituted solutions in DMSO are stable for ≤6 months at -80°C. Avoid repeated freeze-thaw cycles, and use amber vials to prevent photo-oxidation. For in vivo studies, prepare working solutions in saline-based vehicles (e.g., 0.9% NaCl with 5% Tween 80) immediately before use .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in receptor activity data for 19(R)-Hydroxy PGF2α?

Despite its inactivity at the FP receptor in feline iris sphincter muscle (≤1 µM), species- and isoform-specific receptor interactions may occur. Use CRISPR-edited cell lines expressing human FP receptor variants (e.g., hFP-A and hFP-B) to assess binding kinetics. Pair this with calcium flux assays or cAMP inhibition studies to confirm functional activity .

Q. How can stereochemical purity of synthesized 19(R)-Hydroxy PGF2α be ensured for pharmacological studies?

Chiral chromatography (e.g., Chiralpak IA/IB columns) with polar organic mobile phases resolves R/S isomers. Nuclear magnetic resonance (NMR) analysis of the 19-hydroxyl proton (δ 3.8–4.1 ppm) and nuclear Overhauser effect (NOE) correlations validate stereochemical integrity. Purity thresholds should exceed 98% to avoid confounding biological responses .

Q. What in vivo formulation strategies improve bioavailability of 19(R)-Hydroxy PGF2α?

For systemic delivery, use lipid-based carriers (e.g., liposomes or micelles with phosphatidylcholine) to enhance solubility. Intraperitoneal administration in rodent models achieves higher bioavailability than oral routes. For localized effects (e.g., reproductive tissues), intrauterine instillation in PEG300/saline (40:60 v/v) minimizes systemic exposure .

Q. How does 19(R)-Hydroxy PGF2α modulate oxidative stress pathways in parasitic models?

In Trypanosoma cruzi, disruption of prostaglandin F2α synthase genes alters redox homeostasis. Use gene knockout strains paired with ROS-sensitive probes (e.g., H2DCFDA) to quantify oxidative stress. Complement with transcriptomic profiling (RNA-seq) of antioxidant enzymes (e.g., superoxide dismutase) to identify compensatory pathways .

Methodological Considerations

- Data Contradiction Analysis : When conflicting activity data arise (e.g., receptor binding vs. functional assays), validate using orthogonal methods (radioligand binding, siRNA knockdown) and cross-reference species-specific receptor databases (e.g., IUPHAR) .

- Experimental Design : For in vivo studies, include vehicle controls (DMSO ≤0.1%) and monitor off-target effects via prostaglandin metabolite panels (e.g., 8-iso-PGF2α for oxidative stress) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.